Levobunolol
Overview
Description
Mechanism of Action
Target of Action
Levobunolol is a non-cardioselective beta blocker, which means it blocks both beta-1 and beta-2 receptors . The beta-2 receptors are dominant in the ciliary body, where they control the production of aqueous humor .
Mode of Action
This reduction is achieved by blocking endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Biochemical Pathways
This compound’s action primarily affects the biochemical pathway involving cyclic adenosine monophosphate (AMP). By blocking the increase in AMP concentrations stimulated by endogenous catecholamines, this compound reduces the production of aqueous humor .
Pharmacokinetics
This compound quickly penetrates the cornea and reaches the aqueous humor. It is reduced to dihydrothis compound, which is equally active, in the eye’s tissues . The drug starts to lower intraocular pressure within an hour, reaches its maximum effect after two to six hours, and remains effective for up to 16 hours . The majority of the drug is excreted renally .
Result of Action
This compound reduces both elevated and normal IOP in patients with or without glaucoma. In patients with elevated IOP, this compound reduces mean IOP by approximately 25-40% from baseline . As a nonselective beta-adrenergic blocking agent, it can produce both systemic pulmonary and cardiovascular effects following topical application to the eye. These effects include adverse pulmonary effects (e.g., bronchoconstriction, increased airway resistance), and a decrease in blood pressure and heart rate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug may cause hypotension when combined with alpha blockers, calcium channel blockers, tricyclic antidepressants, and other drugs that lower blood pressure. It can also cause severe hypertension when combined with sympathomimetic drugs or MAO-A inhibitors, bradycardia when combined with antiarrhythmics or mefloquine, and hypoglycemia when combined with antidiabetic drugs such as insulin . These interactions highlight the importance of considering the patient’s overall medication regimen and health status when prescribing this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Levobunolol hydrochloride is synthesized through a substitution reaction involving S-1-tert-butyl-epoxymethylamine and 5-hydroxy-1-tetralone . The reaction is acidified to obtain the target product, this compound hydrochloride. This method improves regioselectivity, minimizes side reactions, and enhances yield and optical purity .
Industrial Production Methods: The industrial production of this compound hydrochloride follows similar synthetic routes, with a focus on optimizing reaction conditions to achieve high yield and purity. The process involves the use of alkaline agents and solvents to facilitate the substitution reaction .
Chemical Reactions Analysis
Types of Reactions: Levobunolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydrothis compound, which retains pharmacological activity.
Substitution: The synthesis of this compound itself involves a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: The substitution reaction involves S-1-tert-butyl-epoxymethylamine and 5-hydroxy-1-tetralone in the presence of an alkaline agent.
Major Products:
Oxidation: Dihydrothis compound.
Substitution: this compound hydrochloride.
Scientific Research Applications
Levobunolol has a wide range of scientific research applications:
Comparison with Similar Compounds
Timolol: Another non-selective beta-adrenergic antagonist used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic antagonist with similar applications but different receptor selectivity.
Comparison:
Levobunolol vs. Timolol: Both are non-selective beta blockers used for glaucoma, but this compound may have a higher incidence of allergic reactions.
This compound vs. Betaxolol: this compound is non-selective, affecting both beta-1 and beta-2 receptors, while betaxolol selectively targets beta-1 receptors, potentially reducing pulmonary side effects.
This compound’s unique non-selective beta-blocking properties and its efficacy in reducing intraocular pressure make it a valuable compound in ophthalmology and beyond.
Properties
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043833 | |
Record name | Levobunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.51e-01 g/L | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes. | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
47141-42-4 | |
Record name | Levobunolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobunolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levobunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOBUNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-211 °C, 209 - 211 °C | |
Record name | Levobunolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levobunolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levobunolol hydrochloride exert its therapeutic effect in treating glaucoma?
A: this compound hydrochloride is a nonselective beta-adrenergic receptor antagonist [ [], [], [], [], [], [], [], []]. It primarily targets β-adrenergic receptors located on the ciliary epithelium in the eye. By blocking these receptors, this compound hydrochloride reduces the production of aqueous humor, the fluid that fills the front part of the eye [ [], []]. This action leads to a decrease in intraocular pressure (IOP), which is the primary goal of glaucoma treatment [ [], [], [], [], [], [], []].
Q2: What is the molecular formula and weight of this compound hydrochloride?
A2: While the provided abstracts do not contain the molecular formula and weight of this compound hydrochloride, these can be readily found in drug information resources.
Q3: Has this compound hydrochloride been incorporated into ocular drug delivery systems?
A: Yes, researchers have explored incorporating this compound hydrochloride into ocular inserts using polymers like ethyl cellulose and Eudragit RL100. This approach aims to increase the drug's contact time with the eye and achieve controlled release, improving therapeutic efficacy and potentially reducing administration frequency [ []].
Q4: Are there any known compatibility issues between this compound hydrochloride and common pharmaceutical excipients?
A: While the provided abstracts don't detail specific compatibility issues, one study mentions that the presence of pilocarpine in a this compound hydrochloride ophthalmic solution significantly affected the drug's ocular absorption due to pH differences and buffering capacity [ []]. This highlights the importance of carefully considering excipient compatibility during formulation development.
Q5: How does the structure of this compound relate to its activity as a beta-blocker?
A: Although the provided abstracts don't delve into specific structure-activity relationships, research indicates that this compound's structure is similar to propranolol, a well-known beta-blocker [ []]. The presence of specific chemical groups and their spatial arrangement contribute to this compound's binding affinity for beta-adrenergic receptors.
Q6: How is this compound hydrochloride metabolized, and are its metabolites pharmacologically active?
A: this compound hydrochloride undergoes metabolism in the body, with dihydrothis compound identified as a major metabolite [ []]. Importantly, dihydrothis compound exhibits comparable potency to this compound in terms of its beta-blocking activity [ []]. Recent research using rat, rabbit, and human S9 fractions has revealed additional metabolites, including a previously unreported direct acetyl conjugate of this compound [ []].
Q7: Does the route of administration (topical vs. systemic) influence this compound's pharmacokinetic profile?
A: Yes, topical ocular administration of this compound hydrochloride results in significantly lower plasma levels compared to systemic administration [ []]. Research indicates that topical application achieves high drug concentrations in the aqueous humor, effectively blocking beta-receptors within the eye while minimizing systemic exposure and potential side effects [ []].
Q8: Does the drop size of this compound hydrochloride ophthalmic solutions influence its efficacy or safety?
A: A study investigating the effect of varying drop sizes (20, 35, and 50 μL) of a 0.5% this compound hydrochloride solution found no clinically significant differences in either its efficacy in lowering IOP or its systemic safety profile [ []].
Q9: What animal models have been used to study this compound hydrochloride's effects on IOP?
A: Researchers have employed rabbit models to investigate the ocular pharmacokinetics of this compound hydrochloride [ [], [], []]. These studies provide insights into the drug's concentration-time profiles in various ocular tissues, aiding in understanding its mechanism of action and potential for efficacy in humans.
Q10: What analytical techniques are commonly employed to quantify this compound hydrochloride in biological fluids?
A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with various detection methods to accurately quantify this compound hydrochloride and its metabolites in biological samples, including plasma and aqueous humor [ [], [], [], []]. These methods provide essential data for pharmacokinetic and metabolic studies.
Q11: Are there any non-beta-blocker medications available for treating glaucoma, and how does their mechanism of action differ from this compound hydrochloride?
A: Yes, medications like prostaglandin analogs (e.g., latanoprost) and carbonic anhydrase inhibitors (e.g., dorzolamide) offer alternative mechanisms for lowering IOP. Prostaglandin analogs primarily increase aqueous humor outflow, while carbonic anhydrase inhibitors reduce aqueous humor production through a different pathway than beta-blockers [ [], []].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.